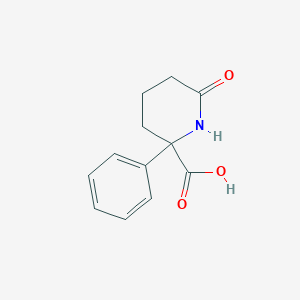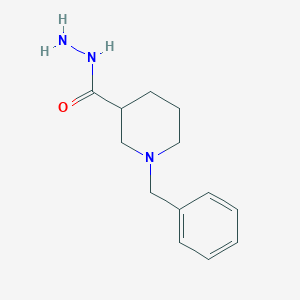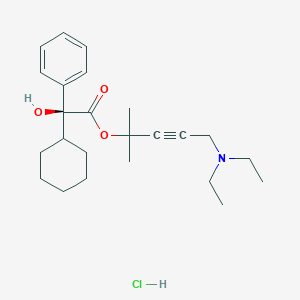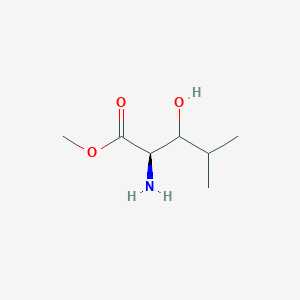
2-Piperidinecarboxylicacid, 6-oxo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxy-6-phenylpiperidin-2-one is a heterocyclic compound that belongs to the piperidine family. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a carboxyl group and a phenyl group attached to the piperidin-2-one ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-6-phenylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of phenylacetic acid with piperidin-2-one in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of 6-Carboxy-6-phenylpiperidin-2-one may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of suitable precursors. This process can be carried out in a high-pressure reactor using a palladium or platinum catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Carboxy-6-phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
6-Carboxy-6-phenylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Carboxy-6-phenylpiperidin-2-one involves its interaction with specific molecular targets. In biological systems, the compound may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-6-phenylpiperidin-2-one-5-carboxylic acid: This compound shares a similar piperidine core structure but differs in the substitution pattern.
6-Ethoxycarbonyl-6-phenylpiperidin-2-one: Another related compound with an ethoxycarbonyl group instead of a carboxyl group.
Uniqueness
6-Carboxy-6-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both carboxyl and phenyl groups allows for diverse chemical modifications and potential therapeutic applications .
Propiedades
Número CAS |
167398-76-7 |
|---|---|
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
6-oxo-2-phenylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c14-10-7-4-8-12(13-10,11(15)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16) |
Clave InChI |
JFLNHVLKRQQUNV-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CC(=O)NC(C1)(C2=CC=CC=C2)C(=O)O |
Sinónimos |
2-Piperidinecarboxylic acid, 6-oxo-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,10-dimethyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene](/img/structure/B69541.png)


![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)


![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2S,3S)-](/img/structure/B69549.png)


![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
